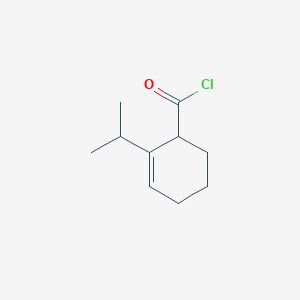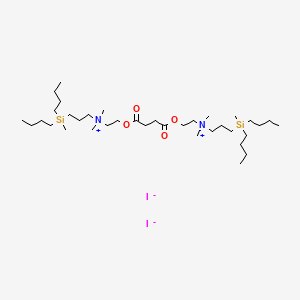
3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, flexibility, and resistance to oxidation and chemicals. This compound, with its intricate structure, is likely to have specialized applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” would involve multiple steps, including the formation of the silane and aminium groups, followed by their coupling. Typical reaction conditions might include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate the reactions.
Solvents: Organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Catalysts: Metal catalysts like palladium or platinum to enhance reaction rates.
Industrial Production Methods
Industrial production would likely involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors could be used to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the silicon and nitrogen centers.
Reduction: Reduction reactions could target the aminium group, potentially converting it to an amine.
Substitution: Substitution reactions might occur at the silicon center, where alkyl or aryl groups could be replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted silanes, amines, and oxides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other organosilicon compounds or as a catalyst in organic reactions.
Biology
In biology, it might be used in the development of novel biomaterials or as a component in drug delivery systems due to its potential biocompatibility.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it might be used in the production of high-performance materials, coatings, or adhesives due to its thermal stability and resistance to chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might facilitate the formation or breaking of chemical bonds through its silicon and nitrogen centers. In a biological context, it could interact with cellular components, potentially disrupting or enhancing specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with applications in various fields.
Uniqueness
The uniqueness of “3,8-Dioxa-11-azonia-15-silanonadecan-1-aminium, 15-butyl-N-(3-(dibutylmethylsilyl)propyl)-4,7-dioxo-N,N,11,11,15-pentamethyl-, diiodide” lies in its complex structure, which combines multiple functional groups, potentially leading to a wide range of applications and reactivity patterns.
Properties
CAS No. |
95521-12-3 |
|---|---|
Molecular Formula |
C36H78I2N2O4Si2 |
Molecular Weight |
913.0 g/mol |
IUPAC Name |
3-[dibutyl(methyl)silyl]propyl-[2-[4-[2-[3-[dibutyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C36H78N2O4Si2.2HI/c1-11-15-29-43(9,30-16-12-2)33-19-23-37(5,6)25-27-41-35(39)21-22-36(40)42-28-26-38(7,8)24-20-34-44(10,31-17-13-3)32-18-14-4;;/h11-34H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
FGWRDFDFSZZUSI-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Si](C)(CCCC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CCCC)CCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


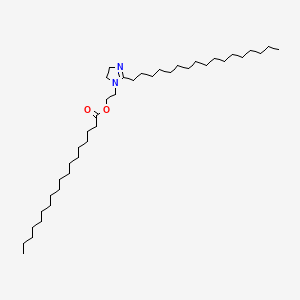



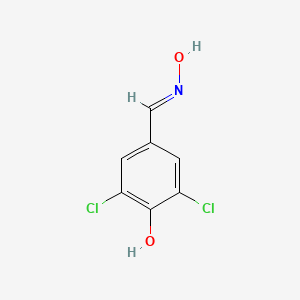
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)

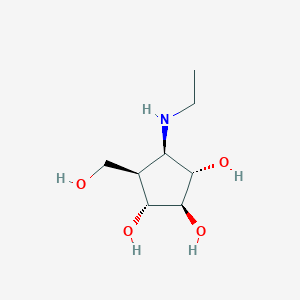
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
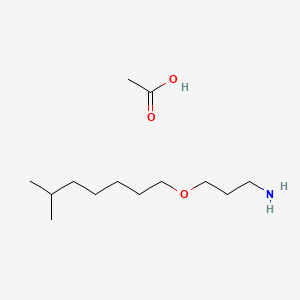
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
